N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a critical role in cell survival and proliferation. Inhibition of AKT has shown promise as a therapeutic strategy for the treatment of cancer and other diseases.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide inhibits AKT kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets involved in cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. It has also been shown to improve glucose tolerance and insulin sensitivity in models of diabetes. In addition, it has been shown to have anti-inflammatory effects in models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide is its high potency and specificity for AKT kinase. This allows for precise targeting of the enzyme and minimizes off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide. One area of interest is the development of more soluble analogs of the compound that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict response to AKT inhibition in cancer patients. Finally, there is interest in exploring the use of this compound in combination with other targeted therapies for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with tert-butylisocyanide to form the isocyanide intermediate. This intermediate is then reacted with ethyl glyoxylate to form the isoxazole ring. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield the final product.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide has been extensively studied in preclinical models of cancer and other diseases. It has shown promising results in inhibiting the growth and survival of cancer cells, particularly in combination with other therapies. It has also been studied in models of diabetes, neurodegenerative diseases, and inflammatory diseases.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHVUDPTWFCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.